
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various fields of research, including neuroscience and pharmacology. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone, as part of the broader category of pyridine derivatives, has been explored for its antimicrobial activity. For instance, the synthesis and antimicrobial evaluation of related pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. These compounds, including various substituted benzothiazolylamino and dichloropiperazine derivatives, demonstrate the potential utility of such molecules in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Antagonistic Activity
The investigation into the molecular interaction of related compounds with the CB1 cannabinoid receptor highlights the potential of piperazine derivatives as potent and selective antagonists. This research provides insights into the structural requirements for binding to the CB1 receptor, suggesting a role for these compounds in the development of drugs targeting cannabinoid receptors (Shim et al., 2002).
Synthesis of Novel Compounds
The synthesis of novel compounds featuring the piperazine and pyridine moieties, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, highlights the chemical versatility and potential for creating diverse bioactive molecules. These synthetic approaches provide a foundation for further exploration of their pharmacological properties (Feng, 2011).
Receptor Antagonism for Therapeutic Applications
The discovery of small molecule antagonists of G protein-coupled receptors, such as NPBWR1 (GPR7), involving pyridine and piperazine structures, underscores the potential therapeutic applications of these compounds. Such antagonists exhibit high potency and could be instrumental in developing treatments for diseases modulated by these receptors (Romero et al., 2012).
Metabolic and Pharmacokinetic Studies
Metabolic, excretion, and pharmacokinetic studies of closely related dipeptidyl peptidase inhibitors provide essential insights into the disposition of these compounds in biological systems. Such research is crucial for understanding the pharmacological profiles of new drugs and optimizing their therapeutic efficacy (Sharma et al., 2012).
Mecanismo De Acción
Mode of Action
The exact mode of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is not yet fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are still under investigation .
Result of Action
It is likely that the compound’s interactions with its targets lead to changes in cellular processes, but the specifics of these effects are still under investigation .
Propiedades
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-11-12-26-18-13-17(4-6-21-18)19(24)23-9-7-22(8-10-23)15-16-3-2-5-20-14-16/h2-6,13-14H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGSPPZHNEKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[3-(4-ethylpiperazin-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2724714.png)


![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)
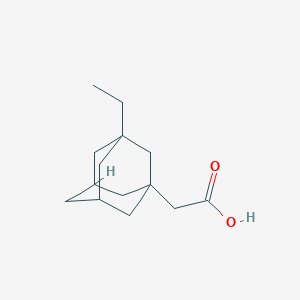
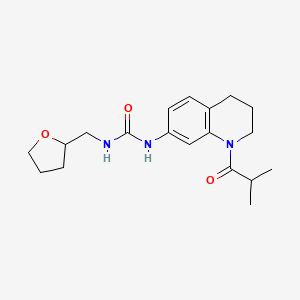

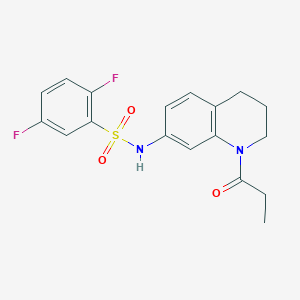
![2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2724728.png)
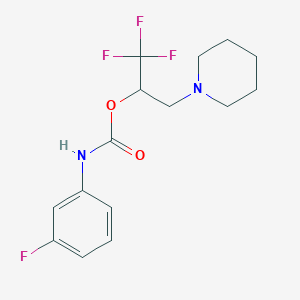
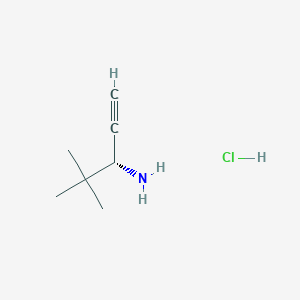
![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
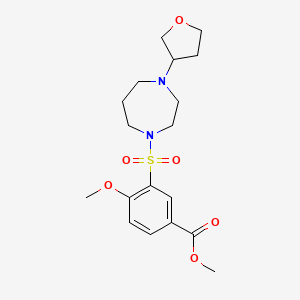
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)